molecular formula C17H17FN2O2 B6072214 N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide

Cat. No. B6072214
M. Wt: 300.33 g/mol
InChI Key: VITBXWGBFOUIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide, commonly referred to as FM-BZA, is a novel small molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. FM-BZA belongs to the family of benzamide derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of FM-BZA involves the inhibition of NAMPT, which is a rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme that plays a crucial role in cellular metabolism and energy production. By inhibiting NAMPT, FM-BZA reduces the levels of NAD+ in cancer cells, leading to energy depletion, oxidative stress, and DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
FM-BZA has been shown to have several biochemical and physiological effects on cancer cells, including the induction of oxidative stress, DNA damage, and apoptosis. The compound also inhibits the activity of several key signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cancer cell survival and proliferation.

Advantages and Limitations for Lab Experiments

FM-BZA has several advantages for lab experiments, including its potent anticancer activity, low toxicity, and ease of synthesis. However, the compound also has some limitations, such as its poor solubility and stability, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of FM-BZA as a potential cancer therapeutic agent. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the efficacy of FM-BZA in combination with other anticancer drugs or radiation therapy. Moreover, further studies are needed to elucidate the exact molecular mechanisms underlying the anticancer activity of FM-BZA and to identify potential biomarkers for patient selection and response prediction. Overall, FM-BZA holds great promise as a novel and effective anticancer agent, and further research is warranted to explore its full therapeutic potential.

Synthesis Methods

The synthesis of FM-BZA involves a multistep process that starts with the reaction of 5-fluoro-2-methylaniline with ethyl 2-bromoacetate to form the intermediate compound, which is then treated with sodium hydroxide to obtain the final product. The purity and yield of FM-BZA can be improved by using different solvents, reaction conditions, and purification methods.

Scientific Research Applications

FM-BZA has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. The compound works by inhibiting the activity of a key enzyme called nicotinamide phosphoribosyltransferase (NAMPT), which is essential for cancer cell survival and proliferation. FM-BZA also induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(5-fluoro-2-methylanilino)-2-oxoethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c1-11-5-3-4-6-14(11)17(22)19-10-16(21)20-15-9-13(18)8-7-12(15)2/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITBXWGBFOUIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)CNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.